1-Chloro-3-methyl-5-(trifluoromethyl)benzene
Overview
Description
1-Chloro-3-methyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6ClF3. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, methyl, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Scientific Research Applications
1-Chloro-3-methyl-5-(trifluoromethyl)benzene is utilized in multiple scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
Target of Action
It’s known that similar compounds can affect various biological targets, such as enzymes or receptors, altering their function and leading to changes in cellular processes .
Mode of Action
It’s plausible that it interacts with its targets through non-covalent interactions, such as hydrogen bonding or van der waals forces, leading to changes in the target’s function .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects such as altered gene expression, enzyme activity, or cellular signaling .
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract or lungs, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine or feces .
Result of Action
It’s plausible that it could lead to changes in cellular processes, such as cell growth, differentiation, or apoptosis, depending on the specific targets and pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-3-methyl-5-(trifluoromethyl)benzene. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . Furthermore, it’s known that this compound slowly degrades in the atmosphere by reaction with photochemically-produced hydroxyl radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the trifluoromethylation of 1-chloro-3-methylbenzene using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst . Another method includes the use of Suzuki-Miyaura coupling reactions, where boron reagents are used to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in the formation of partially or fully reduced products .
Comparison with Similar Compounds
- 1-Chloro-4-(trifluoromethyl)benzene
- 1-Chloro-2-(trifluoromethyl)benzene
- 1-Chloro-3-(trifluoromethyl)benzene
Uniqueness: 1-Chloro-3-methyl-5-(trifluoromethyl)benzene stands out due to the presence of both methyl and trifluoromethyl groups, which impart unique electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
1-chloro-3-methyl-5-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDQQODCOMDGAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612662 | |
Record name | 1-Chloro-3-methyl-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214384-22-1 | |
Record name | 1-Chloro-3-methyl-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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